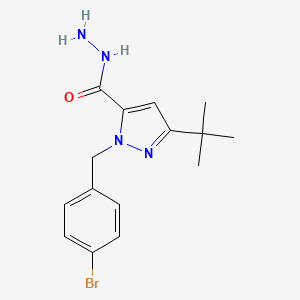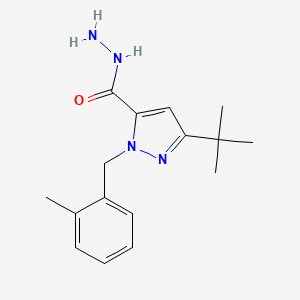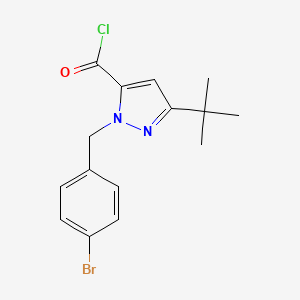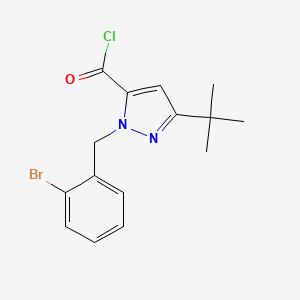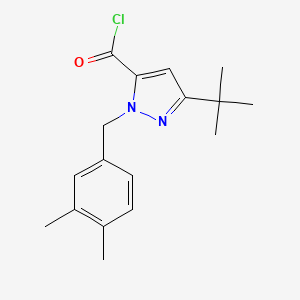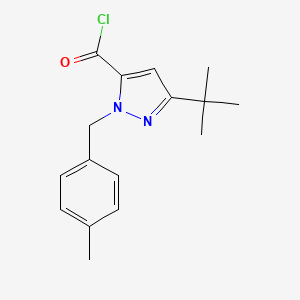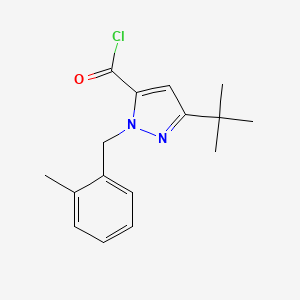
5-t-Butyl-2-(2-methyl-benzyl)-2H-pyrazole-3-carbonyl chloride, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-t-Butyl-2-(2-methyl-benzyl)-2H-pyrazole-3-carbonyl chloride (5-t-Bu-MBC) is a chemical compound that is used in a variety of scientific research applications. It is a colorless, odorless compound with a molecular weight of 311.5 g/mol and a melting point of 97-101°C. 5-t-Bu-MBC is highly soluble in many organic solvents and is commercially available in 95% purity. It is a useful reagent for organic synthesis due to its low toxicity and ease of use.
Aplicaciones Científicas De Investigación
5-t-Butyl-2-(2-methyl-benzyl)-2H-pyrazole-3-carbonyl chloride, 95% is used in a variety of scientific research applications. It is commonly used as a reagent in organic synthesis, as it is a highly reactive compound that can be used to synthesize a wide range of compounds. It is also used as a catalyst in the synthesis of polymers and in the production of pharmaceuticals. Additionally, 5-t-Butyl-2-(2-methyl-benzyl)-2H-pyrazole-3-carbonyl chloride, 95% has been used as a reactant in the synthesis of various drugs, such as anticonvulsants and anti-inflammatory agents.
Mecanismo De Acción
5-t-Butyl-2-(2-methyl-benzyl)-2H-pyrazole-3-carbonyl chloride, 95% is a highly reactive compound that can react with a variety of organic molecules. It is typically used as a catalyst in organic synthesis reactions. It can act as a nucleophile, attacking electrophilic centers and forming covalent bonds with the reactants. This allows it to facilitate the formation of new molecules from the reactants.
Biochemical and Physiological Effects
5-t-Butyl-2-(2-methyl-benzyl)-2H-pyrazole-3-carbonyl chloride, 95% is a highly reactive compound and is not typically used in vivo. However, it has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 5-t-Butyl-2-(2-methyl-benzyl)-2H-pyrazole-3-carbonyl chloride, 95% can inhibit the activity of certain enzymes, such as lipoxygenase and cyclooxygenase. It has also been shown to have anti-inflammatory and analgesic effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-t-Butyl-2-(2-methyl-benzyl)-2H-pyrazole-3-carbonyl chloride, 95% has a number of advantages and limitations when used in laboratory experiments. One of the main advantages of using 5-t-Butyl-2-(2-methyl-benzyl)-2H-pyrazole-3-carbonyl chloride, 95% is that it is highly reactive and can be used to synthesize a wide range of compounds. Additionally, it is commercially available in 95% purity and is relatively inexpensive. However, it is important to note that 5-t-Butyl-2-(2-methyl-benzyl)-2H-pyrazole-3-carbonyl chloride, 95% is a highly reactive compound and should be handled with care.
Direcciones Futuras
The use of 5-t-Butyl-2-(2-methyl-benzyl)-2H-pyrazole-3-carbonyl chloride, 95% in scientific research is still in its early stages. There are a number of potential future directions that could be explored. These include further investigation into the biochemical and physiological effects of 5-t-Butyl-2-(2-methyl-benzyl)-2H-pyrazole-3-carbonyl chloride, 95%, as well as the development of new synthetic methods using this compound. Additionally, further research could be done into the use of 5-t-Butyl-2-(2-methyl-benzyl)-2H-pyrazole-3-carbonyl chloride, 95% as a catalyst in the synthesis of polymers and pharmaceuticals. Finally, further research could be done into the use of 5-t-Butyl-2-(2-methyl-benzyl)-2H-pyrazole-3-carbonyl chloride, 95% in the synthesis of drugs and other compounds with medicinal applications.
Métodos De Síntesis
5-t-Butyl-2-(2-methyl-benzyl)-2H-pyrazole-3-carbonyl chloride, 95% can be synthesized from the reaction of 2-methylbenzyl bromide and 5-t-butyl-2H-pyrazole-3-carbonyl chloride in anhydrous acetonitrile. The reaction is typically carried out in a sealed tube at room temperature. The yield of the reaction is usually around 95%. The reaction is shown in Figure 1.
Figure 1: Synthesis of 5-t-Butyl-2-(2-methyl-benzyl)-2H-pyrazole-3-carbonyl chloride
Propiedades
IUPAC Name |
5-tert-butyl-2-[(2-methylphenyl)methyl]pyrazole-3-carbonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O/c1-11-7-5-6-8-12(11)10-19-13(15(17)20)9-14(18-19)16(2,3)4/h5-9H,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSGJLBCJDOQJGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=CC(=N2)C(C)(C)C)C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.79 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-t-Butyl-2-(2-methyl-benzyl)-2H-pyrazole-3-carbonyl chloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




